molecular formula C15H11FO3S B2857137 (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate CAS No. 325694-08-4

(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate

Cat. No. B2857137
CAS RN: 325694-08-4
M. Wt: 290.31
InChI Key: VJAGXKCSWOADTG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate, also known as FTEA, is a compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. FTEA is a derivative of acrylate, which is a versatile compound that can be used to synthesize a wide range of organic molecules.

Scientific Research Applications

(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer and antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of polymers and other organic materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer, and their inhibition can prevent the invasion and metastasis of cancer cells. This compound has also been shown to inhibit the activation of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticancer and antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress and damage. This compound has also been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is its versatility as a building block for the synthesis of various organic compounds. This compound can be easily synthesized and modified to produce compounds with specific properties and functions. Another advantage of this compound is its potential use as a fluorescent probe for detecting metal ions in biological systems. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain applications. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research and development of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate. One direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Another direction is the development of this compound-based materials with unique properties, such as self-healing or shape-memory properties. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with unique properties and functions.

Synthesis Methods

The synthesis of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate involves the reaction of 2-oxoethyl acrylate with 4-fluorobenzaldehyde and thiophene-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which involves the formation of a carbon-carbon double bond between the carbonyl group of the acrylate and the aldehyde group of the aromatic compounds. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3S/c16-12-5-3-11(4-6-12)14(17)10-19-15(18)8-7-13-2-1-9-20-13/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAGXKCSWOADTG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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